molecular formula C7H9BFNO3 B581416 (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid CAS No. 1309982-57-7

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B581416
CAS No.: 1309982-57-7
M. Wt: 184.961
InChI Key: SMQWQXHLVIJJQY-UHFFFAOYSA-N
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Description

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3. It is a derivative of pyridine, substituted with an ethoxy group at the 6-position, a fluorine atom at the 5-position, and a boronic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-ethoxy-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the ethoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in various synthetic and medicinal applications .

Properties

IUPAC Name

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWQXHLVIJJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672092
Record name (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-57-7
Record name (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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